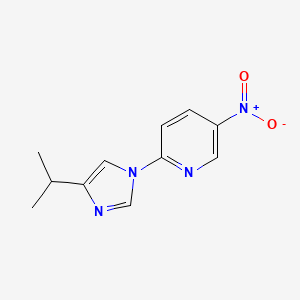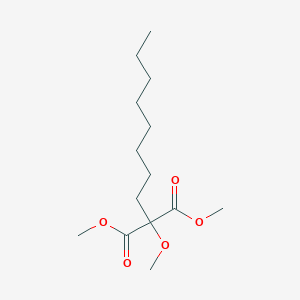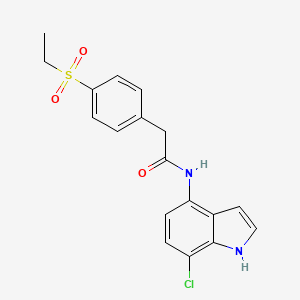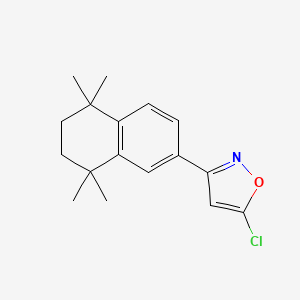![molecular formula C15H24N2O2 B13875357 [1-[3-(4-Aminophenoxy)propyl]piperidin-4-yl]methanol](/img/structure/B13875357.png)
[1-[3-(4-Aminophenoxy)propyl]piperidin-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[3-(4-Aminophenoxy)propyl]piperidin-4-yl]methanol: is a chemical compound that features a piperidine ring substituted with a methanol group and a 4-aminophenoxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-[3-(4-Aminophenoxy)propyl]piperidin-4-yl]methanol typically involves the following steps:
Formation of the 4-aminophenoxypropyl intermediate: This can be achieved by reacting 4-aminophenol with 3-chloropropanol under basic conditions.
Coupling with piperidine: The 4-aminophenoxypropyl intermediate is then reacted with piperidine in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Polymer Science: It can be incorporated into polymer backbones to modify physical properties.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore for developing new therapeutic agents.
Diagnostics: It could be used in the development of diagnostic tools.
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Chemical Manufacturing: Employed as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of [1-[3-(4-Aminophenoxy)propyl]piperidin-4-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target. This can lead to inhibition or activation of biological pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
- [1-[3-(4-Hydroxyphenoxy)propyl]piperidin-4-yl]methanol
- [1-[3-(4-Methoxyphenoxy)propyl]piperidin-4-yl]methanol
- [1-[3-(4-Chlorophenoxy)propyl]piperidin-4-yl]methanol
Uniqueness:
- Functional Groups: The presence of the aminophenoxy group distinguishes it from other similar compounds, potentially offering unique binding properties and reactivity.
- Applications: Its specific structure may make it more suitable for certain applications, such as enzyme inhibition or receptor binding, compared to its analogs.
Properties
Molecular Formula |
C15H24N2O2 |
|---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
[1-[3-(4-aminophenoxy)propyl]piperidin-4-yl]methanol |
InChI |
InChI=1S/C15H24N2O2/c16-14-2-4-15(5-3-14)19-11-1-8-17-9-6-13(12-18)7-10-17/h2-5,13,18H,1,6-12,16H2 |
InChI Key |
RBNTXWPJHZBRRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CO)CCCOC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B13875274.png)



![1-(5-Bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)ethanone](/img/structure/B13875305.png)


![6-[4-(Hydroxymethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B13875322.png)


![N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]-4-propan-2-yloxypyrimidin-2-amine](/img/structure/B13875331.png)



